Specific Scientific Field: Cancer Research.
Summary of the Application: “(Cyclopentyloxy)benzene” has been studied as a potential inhibitor of the ATP-binding cassette transporter G2 (ABCG2), a protein that contributes to multidrug resistance in cancer treatment.
Methods of Application or Experimental Procedures: The study involved in silico screening of the Naturally Occurring Plant-based Anticancer Compound-Activity-Target (NPACT) database, which contains 1574 compounds.
Results or Outcomes: Two compounds from the NPACT database, NPACT00968 and NPACT01545, demonstrated promising inhibitory activities.
Specific Scientific Field: Organic Chemistry.
Summary of the Application: As a benzene derivative, “(Cyclopentyloxy)benzene” can undergo EAS reactions.
Methods of Application or Experimental Procedures: Common EAS reactions include nitration, sulfonation, halogenation, and Friedel-Crafts acylation/alkylation.
Results or Outcomes: The outcomes of these reactions are various substituted benzene derivatives.
Summary of the Application: “(Cyclopentyloxy)benzene” can be alkylated using a Friedel-Crafts reaction.
Methods of Application or Experimental Procedures: In this reaction, the benzene ring is alkylated with an alkyl halide or alkyl sulfonate in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) or ferric chloride (FeCl3).
Results or Outcomes: The outcome of this reaction is an alkylated benzene derivative.
Summary of the Application: The cyclopentyl ether group in “(Cyclopentyloxy)benzene” can be cleaved using acid or base-catalyzed hydrolysis.
Methods of Application or Experimental Procedures: For example, treatment with a strong acid like sulfuric acid (H2SO4) can lead to the cleavage of the ether bond, resulting in the formation of phenol and cyclopentanol.
Results or Outcomes: The outcome of this reaction is the formation of phenol and cyclopentanol.
Summary of the Application: “(Cyclopentyloxy)benzene” can react with a Grignard reagent (e.g., phenylmagnesium bromide) to form more complex compounds.
Methods of Application or Experimental Procedures: This reaction can be used for the synthesis of various substituted benzene derivatives.
Results or Outcomes: The outcome of this reaction is the formation of various substituted benzene derivatives.
Cyclopentyloxybenzene is an organic compound characterized by the presence of a cyclopentyl group attached to a benzene ring through an ether linkage. Its chemical formula is CHO, and it is recognized for its unique structural properties that combine both aliphatic and aromatic characteristics. This compound can exist in various derivatives, which can alter its physical and chemical properties, making it a subject of interest in both academic and industrial research.
Several synthesis methods for cyclopentyloxybenzene have been documented:
Cyclopentyloxybenzene finds applications in:
Cyclopentyloxybenzene shares structural similarities with several other compounds. Here are some notable comparisons:
Compound Name | Structure Type | Unique Features |
---|---|---|
Cyclohexylphenol | Cycloalkylphenol | More stable due to a six-membered ring |
4-Methylcyclohexylphenol | Methyl-substituted | Increased lipophilicity due to methyl group |
1-Bromo-4-(cyclopentyloxy)benzene | Halogenated derivative | Enhanced reactivity due to bromine substitution |
Cyclobutoxybenzene | Smaller cyclic ether | Different ring size affecting reactivity |
Phenoxycyclohexane | Larger cyclic ether | Exhibits different solubility characteristics |
Cyclopentyloxybenzene is unique due to its specific combination of a five-membered ring structure and an aromatic system, which influences its reactivity and potential applications compared to these similar compounds.
Irritant